molecular formula C18H23NO3 B14931734 6-[(2,6-Diethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

6-[(2,6-Diethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B14931734
M. Wt: 301.4 g/mol
InChI Key: OYCVZLJRWLWZNI-UHFFFAOYSA-N
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Description

6-[(2,6-Diethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a compound with the molecular formula C18H23NO3 and a molecular weight of 301.38 g/mol . This compound is characterized by the presence of a cyclohexene ring substituted with a carboxylic acid group and a carbamoyl group attached to a 2,6-diethylphenyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2,6-Diethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves the reaction of 3-cyclohexene-1-carboxylic acid with 2,6-diethylphenyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a catalyst like triethylamine is often used to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-[(2,6-Diethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the carbamoyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted products where the carbamoyl group is replaced by other functional groups.

Scientific Research Applications

6-[(2,6-Diethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[(2,6-Diethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(2,6-Diethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is unique due to the presence of the 2,6-diethylphenyl moiety, which imparts distinct chemical and physical properties compared to similar compounds

Properties

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

IUPAC Name

6-[(2,6-diethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C18H23NO3/c1-3-12-8-7-9-13(4-2)16(12)19-17(20)14-10-5-6-11-15(14)18(21)22/h5-9,14-15H,3-4,10-11H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

OYCVZLJRWLWZNI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2CC=CCC2C(=O)O

Origin of Product

United States

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